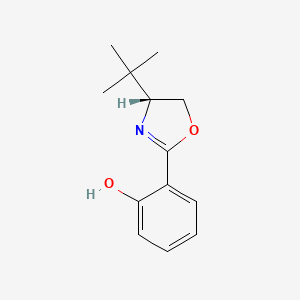

(R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol

Description

(R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol is a chiral oxazoline derivative characterized by a 4,5-dihydrooxazole ring fused to a phenol group, with a tert-butyl substituent at the 4-position of the oxazoline ring. It is commercially available as a white solid with 95% purity .

Properties

IUPAC Name |

2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)11-8-16-12(14-11)9-6-4-5-7-10(9)15/h4-7,11,15H,8H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQWBBVHUNRMCK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol typically involves the reaction of a phenol derivative with a tert-butyl group and an oxazoline ring. One common method involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst, followed by the formation of the oxazoline ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as zeolites or acid-activated clays are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The oxazoline ring can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various alkylated or arylated phenol derivatives.

Scientific Research Applications

®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of ®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the oxazoline ring can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Oxazoline-Phenol Derivatives

(S)-2-(4-(3-Bromophenyl)-4,5-dihydrooxazol-2-yl)phenol (L17)

- Structure : Features a 3-bromophenyl substituent instead of tert-butyl.

- Synthesis : Prepared via General Procedure I using L17-1 and 2-hydroxylbenzonitrile, yielding 85% after flash chromatography .

- Key Differences :

- The bromine atom introduces distinct electronic effects (electron-withdrawing) compared to the electron-donating tert-butyl group.

- Lower steric bulk compared to the tert-butyl analog may enhance reactivity in coupling reactions.

(S)-2-(4-(4-Chlorophenyl)-4,5-dihydrooxazol-2-yl)phenol (L19)

- Structure : Contains a 4-chlorophenyl group.

- Synthesis : Achieved in 17% yield via General Procedure H, lower than the tert-butyl derivative’s typical yields (83–88% for analogs like L7) .

- Reduced steric hindrance compared to tert-butyl may influence substrate binding in catalytic systems.

(S)-2-(4-(3-Methylphenyl)-4,5-dihydrooxazol-2-yl)phenol (L7)

- Structure : Substituted with a 3-methylphenyl group.

- Synthesis : 83% yield via General Procedure I, highlighting the efficiency of methyl-substituted precursors .

- Key Differences :

- Methyl groups offer moderate steric hindrance and electron-donating effects, intermediate between tert-butyl and halogens.

Heterocyclic Variants: Thiazole vs. Oxazole

(E)-2-[4-tert-Butyl-5-(2,4,5-trimethoxy-benzyl)thiazol-2-yliminomethyl]phenol

- Structure : Replaces the oxazoline ring with a thiazole ring and includes a Schiff base linkage.

- Crystallography: Phenol-thiazole dihedral angle: 10.6°, enabling intramolecular hydrogen bonding (O–H···N) . Trimethoxyphenyl group forms an 84.7° angle with the thiazole ring, creating a sterically crowded environment .

- Key Differences :

- Thiazole’s sulfur atom increases polarizability and π-accepting ability compared to oxazole.

- The Schiff base moiety introduces additional reactivity for coordination chemistry.

Bis-Oxazoline Derivatives

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

- Structure : Two tert-butyl-oxazoline units linked by a methane bridge.

- Synthesis : 71% yield via condensation under mild conditions .

- Key Differences: Enhanced rigidity and chelating capacity due to dual oxazoline motifs, useful in asymmetric catalysis. Higher molecular weight (C₁₅H₂₄N₂O₂) compared to the monomeric tert-butyl-oxazoline phenol.

Physical Properties

*Typical yields for tert-butyl-oxazoline derivatives from commercial synthesis .

Biological Activity

(R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related oxazoline derivatives have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

2. Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. This compound may exhibit similar effects by scavenging free radicals and reducing oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through modulation of signaling pathways such as NF-kB.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxazoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a lead compound in antibiotic development.

Case Study 2: Antioxidant Potential

In a study assessing the antioxidant capacity of various phenolic compounds, this compound was found to exhibit a DPPH radical scavenging activity with an IC50 value of 25 µg/mL. This suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C15H19N2O | Antimicrobial, Antioxidant |

| 2,4-Di-tert-butylphenol | C14H22O | Antimicrobial, Antioxidant |

| 4-tert-butylcatechol | C10H14O2 | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.